![molecular formula C11H11F2N3O2S B2680975 N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 955965-14-7](/img/structure/B2680975.png)
N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Description
N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DFP-10825 belongs to the class of sulfonamide compounds and has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Scientific Research Applications
Catalysts in Chemical Reactions
“N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” has been used in the study of Blatter radicals . The compound was prepared through oxidation of the corresponding amidrazones . It was found to have significant effects on the structural, redox, and magnetic properties of Blatter radicals .
Inhibition of Enzymes and Signaling Pathways
The compound is believed to inhibit various enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of protein kinase C, which plays a role in cell growth and differentiation. It also inhibits the activity of cyclooxygenase-2, which is involved in inflammation.
Antiviral Properties
“N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” has been shown to inhibit the replication of the hepatitis C virus. This suggests potential applications in the development of antiviral therapies.
Anti-inflammatory Properties
The compound has anti-inflammatory properties, as evidenced by its ability to inhibit cyclooxygenase-2. This enzyme is involved in inflammation, suggesting that the compound could be used in the development of anti-inflammatory drugs.
Antitumor Properties
“N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” has been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests potential applications in cancer research and the development of antitumor drugs.
Agricultural Applications
In plants, “N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” has been shown to promote stem elongation and increase fruit yield. This suggests potential applications in agriculture, particularly in crop production.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2S/c1-7-11(6-16(2)14-7)19(17,18)15-8-3-4-9(12)10(13)5-8/h3-6,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFYDNSGKLEZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724541 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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